1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol
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Overview
Description
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction between 3-fluoroaniline and a 1,1,2,2-tetrafluoroethylating agent. The reaction conditions often require the use of a base and a suitable solvent to facilitate the substitution process. Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol finds applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological systems, particularly in drug development and biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Known for its use in battery systems as a co-solvent.
1,1,2,2-Tetrafluoroethoxybenzene: Utilized in the synthesis of various organic compounds.
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol: Similar in structure but with an ethanol chain instead of propanol.
The uniqueness of this compound lies in its specific combination of the tetrafluoroethoxy group with a propanol chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-2-9(16)7-4-3-5-8(6-7)17-11(14,15)10(12)13/h3-6,9-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMTAHWZUMZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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